molecular formula C7H6N2 B1195680 Pyrazolo[1,5-a]pyridine CAS No. 274-56-6

Pyrazolo[1,5-a]pyridine

Cat. No.: B1195680
CAS No.: 274-56-6
M. Wt: 118.14 g/mol
InChI Key: DVUBDHRTVYLIPA-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyridine is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyridine ring. Its structural versatility and metabolic stability make it a privileged scaffold in medicinal chemistry, often serving as an isostere for indole, purine, or azaindole cores . A notable example is ibudilast, a marketed anti-inflammatory drug used in Japan for asthma and neurodegenerative disorders . The compound’s synthesis typically involves cycloaddition reactions, such as the 1,3-dipolar cycloaddition of pyridinium-N-imines with alkynes or alkenes, followed by oxidation . Recent advances include tandem reactions using α,β-unsaturated esters and aldehydes under mild conditions . This compound derivatives exhibit diverse pharmacological activities, including kinase inhibition (e.g., IGF-1R, p38, JAK), receptor antagonism (e.g., D3 dopamine, 5-HT4), and antimicrobial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Pyrazolo[1,5-a]pyridine can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common. Reagents such as halogens, alkylating agents, and acylating agents are typically used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).

Major Products:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives, such as dihydrothis compound.

    Substitution: Substituted this compound derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

Pyrazolo[1,5-a]pyridine derivatives are recognized for their potent pharmacological activities. Key applications include:

  • Anticancer Activity : Many derivatives have demonstrated significant anticancer properties. For instance, certain this compound compounds are effective against various cancer cell lines by inhibiting specific kinases involved in tumor progression. A study reported that compounds with IC50 values in the nanomolar range showed promising results against solid tumors by targeting Trk receptors, which are crucial in cancer biology .
  • Antituberculosis Agents : Recent research has focused on developing this compound-3-carboxamide derivatives as new antituberculosis agents. These compounds exhibited excellent in vitro potency against both drug-susceptive and drug-resistant strains of Mycobacterium tuberculosis, with minimal cytotoxicity towards mammalian cells .
  • Neurological Disorders : this compound derivatives are also explored for treating neurological disorders such as anxiety and schizophrenia. Some compounds act as selective serotonin receptor antagonists, which can mitigate symptoms associated with these conditions .
  • Antiviral and Antimalarial Activities : The derivatives have been investigated for their antiviral properties and potential as antimalarial agents. Their structural similarity to biogenic purines allows them to interact effectively with various biological targets .

Synthetic Methodologies

The synthesis of this compound derivatives has evolved significantly over the years. Various synthetic strategies have been developed to enhance yield and selectivity:

  • Sonochemical Synthesis : A scalable sonochemical method has been established for synthesizing this compound compounds. This method allows for efficient reaction conditions and improved product yields compared to traditional methods .
  • Copper-Mediated Reactions : Research has highlighted copper-mediated synthesis techniques that facilitate the formation of diverse this compound derivatives. These methods are particularly useful for modifying existing structures to enhance biological activity .
  • Fluorescent Probes : Novel fluorescent probes based on this compound have been developed for pH detection in acidic environments. This application showcases the versatility of the compound beyond traditional medicinal uses .

Table 1: Summary of Key Applications

ApplicationDescriptionKey Findings
AnticancerTargeting Trk receptors for solid tumorsCompounds showed IC50 values < 0.02 nM against HCT116 cell line
AntituberculosisNew agents against drug-resistant MtbPotent activity with MIC values < 0.002 μg/mL against various strains
Neurological DisordersTreatment for anxiety and schizophreniaSelective serotonin receptor antagonism demonstrated efficacy in preclinical models
AntiviralPotential candidates for viral infectionsStructural analogs exhibited activity against various viral targets
Fluorescent ProbesDetection of pH levels in acidic environmentsDeveloped novel probes based on this compound derivatives

Case Study 1: Anticancer Activity

A series of this compound derivatives were synthesized and tested against human cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced anticancer activity by inhibiting key signaling pathways involved in cell proliferation.

Case Study 2: Antituberculosis Research

In a study focused on antituberculosis agents, a library of diaryl-substituted this compound-3-carboxamide derivatives was synthesized. The lead compound demonstrated exceptional potency against both susceptible and resistant strains of Mycobacterium tuberculosis, paving the way for further development into clinical candidates.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyridine derivatives varies depending on their specific application. In medicinal chemistry, these compounds often act by inhibiting specific enzymes or receptors. For example, some derivatives inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include various kinases, receptors, and enzymes.

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine is frequently compared to structurally related heterocycles, such as pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyridines, and triazolo[4,3-a]pyrimidines. Key distinctions lie in their synthetic routes, physicochemical properties, and biological activities.

Pyrazolo[1,5-a]pyrimidines

  • Structure : A pyrazole fused to a pyrimidine ring.
  • Synthesis : Often via condensation of heterocyclic amines with α-halo ketones or esters .
  • Bioactivity :
    • Anticancer : Pyrazolo[1,5-a]pyrimidines (e.g., compounds I–III ) show potent activity against MCF7, HepG2, and HCT116 cancer cell lines, comparable to dinaciclib .
    • COX-2 Inhibition : Compound 10f (3-(4-fluorophenyl)-6,7-dimethyl-2-(4-methylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine) exhibits high COX-2 selectivity (IC₅₀ = 0.03 μM) .
  • Comparison : Pyrazolo[1,5-a]pyrimidines generally display broader anticancer scope than pyrazolo[1,5-a]pyridines but require more complex synthetic steps .

Imidazo[1,2-a]pyridines

  • Structure : An imidazole fused to pyridine.
  • Bioactivity : Used in kinase inhibitors (e.g., IGF-1R). Replacing imidazo[1,2-a]pyridine with this compound in kinase inhibitors improved cellular lipophilic ligand efficiency (LLE) by 1.5-fold, enhancing potency .
  • Comparison : this compound derivatives offer better metabolic stability and tunable substituent positions for drug design .

Triazolo[4,3-a]pyrimidines

  • Structure : A triazole fused to pyrimidine.
  • Synthesis : Generated from diazonium salts and active methylene compounds .
  • Bioactivity: Less explored but show moderate antitrypanosomal activity .
  • Comparison : Triazolo derivatives are synthetically challenging and less pharmacologically versatile than pyrazolo[1,5-a]pyridines .

Thieno[2,3-b]pyridines

  • Structure : A thiophene fused to pyridine.
  • Synthesis : Derived from pyridinethione and α-halo ketones .
  • Bioactivity: Limited data, but compound 15–18 derivatives are under evaluation for kinase inhibition .
  • Comparison: Thieno-pyridines exhibit lower solubility due to sulfur incorporation, limiting their drug-likeness .

Data Tables

Table 1: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Synthesis Method Bioactivity Highlights Reference ID
This compound Pyrazole + Pyridine 3-Isobutyryl, 2-isopropyl Cycloaddition, tandem reactions Kinase inhibition, anti-inflammatory
Pyrazolo[1,5-a]pyrimidine Pyrazole + Pyrimidine 6,7-Dimethyl, 4-fluorophenyl Condensation with amines Anticancer, COX-2 inhibition
Imidazo[1,2-a]pyridine Imidazole + Pyridine 2-Phenyl, 3-nitro Cyclization of 2-aminopyridines Kinase inhibition (IGF-1R)
Triazolo[4,3-a]pyrimidine Triazole + Pyrimidine 5-Methyl, 1-p-tolyl Diazonium salt reactions Antitrypanosomal

Table 2: Anticancer Activity of Pyrazolo Derivatives

Compound Class Cell Line (IC₅₀, μM) Reference Drug (IC₅₀, μM) Selectivity Notes Reference ID
Pyrazolo[1,5-a]pyrimidine MCF7: 0.12; HepG2: 0.09 Dinaciclib: 0.08 TrkA enzyme inhibition (IC₅₀ = 0.07 μM)
This compound HCT116: 1.2; PC3: 1.5 5-Fluorouracil: 2.1 Pan-JAK inhibition (IC₅₀ = 0.5 μM)

Biological Activity

Pyrazolo[1,5-a]pyridine is a nitrogen-containing heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis routes, and relevant case studies.

Overview of this compound

This compound is characterized by a fused ring structure that incorporates nitrogen atoms. This unique arrangement contributes to its ability to interact with various biological targets, making it a valuable scaffold in drug design. The compound exhibits a range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

1. Anticancer Activity

Research has shown that this compound derivatives possess notable anticancer properties. For instance, a study screened several synthesized compounds for their ability to inhibit the growth of MDA-MB-231 human breast cancer cells using the MTT assay. The results indicated varying degrees of growth inhibition among the compounds tested (Table 1).

CompoundConcentration (µM)% Inhibition
Compound A1045
Compound B2565
Compound C5080
Control (YM155)-90

Table 1: Anticancer activity of this compound derivatives against MDA-MB-231 cells.

In another study, pyrazolo[1,5-a]pyrimidines were highlighted for their potential as anticancer agents due to their ability to mimic biogenic purines, which are essential in cellular processes related to cancer growth and proliferation .

2. Antimicrobial Activity

A series of this compound-3-carboxamide derivatives were synthesized and evaluated for their antituberculosis activity. These compounds exhibited low nanomolar minimum inhibitory concentration (MIC) values against the H37Rv strain of Mycobacterium tuberculosis, indicating strong potential as antituberculosis agents (Figure 2) .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Kinase Inhibition : Many derivatives have been identified as selective inhibitors of protein kinases, which play crucial roles in signaling pathways related to cancer and other diseases.
  • Dopamine Receptor Binding : Some compounds exhibit binding affinity for dopamine receptors, suggesting potential applications in neuropharmacology.
  • Phosphodiesterase Inhibition : this compound derivatives have shown promise as phosphodiesterase inhibitors, which can enhance cellular signaling pathways relevant to various therapeutic areas.

Case Study 1: Anticancer Screening

In a recent study focusing on the anticancer activity of pyrazolo[1,5-a]pyrimidines, researchers synthesized a library of compounds and evaluated their effects on human breast cancer cell lines. The findings revealed that while some compounds displayed significant inhibitory effects on cell viability, others did not show any notable activity compared to established anticancer drugs like YM155 and menadione .

Case Study 2: Antituberculosis Agents

Another research effort involved the design and synthesis of this compound-3-carboxamide derivatives aimed at treating tuberculosis. The study demonstrated that specific structural modifications led to enhanced efficacy against drug-resistant strains of M. tuberculosis, highlighting the potential for developing new therapeutics based on this scaffold .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for pyrazolo[1,5-a]pyridine derivatives?

Pyrazolo[1,5-a]pyridines are typically synthesized via cyclocondensation of 3- or 5-aminopyrazoles with 1,3-diketones, enaminones, or formyl ketones under acidic or catalytic conditions . For example, heating aminopyrazoles with β-ketoesters in acetic acid yields substituted derivatives. Green methods, such as ultrasonic irradiation with KHSO₄ in aqueous ethanol, improve efficiency (yields: 67–93%) and reduce environmental impact .

Q. How is NMR spectroscopy utilized to characterize this compound derivatives?

Q. How can low yields in 5-hydroxypyrazolo[1,5-a]pyrimidine synthesis be mitigated?

Traditional routes using arylidenemalononitriles often yield <40% due to side reactions . Optimizing reaction conditions (e.g., microwave assistance or alternative catalysts like KHSO₄ under ultrasound) improves efficiency. Introducing electron-withdrawing groups (EWGs) at position 7 stabilizes intermediates, enhancing yields to >70% .

Q. What strategies ensure selectivity in pyrazolo[1,5-a]pyrimidine-based COX-2 inhibitors?

Disubstitution at positions 6 and 7 with hydrophobic groups (e.g., methyl, fluorophenyl) enhances COX-2 affinity. For example, 6,7-dimethyl derivatives show >100-fold selectivity over COX-1 in whole-blood assays. Molecular docking studies guide substituent placement to avoid the COX-1 hydrophobic channel .

Q. How do substituents influence the fluorescence properties of pyrazolo[1,5-a]pyrimidine fluorophores?

Electron-donating groups (EDGs) at position 7 (e.g., pyridyl) enhance quantum yields (e.g., Φ = 51% for 4e) by stabilizing π→π* transitions. Conversely, EWGs redshift emission wavelengths. Stability under extreme pH (tested via H₂SO₄/KOH exposure) is critical for biological imaging applications .

Q. What approaches resolve contradictions in kinase inhibitor selectivity data?

SAR studies reveal that regiochemistry (e.g., substituents at C3 vs. C5) impacts binding to CDK9 vs. CHK1. For example, 7-aminopyrazolo[1,5-a]pyrimidines with bulky C3 substituents (e.g., benzothiazole) show IC₅₀ < 10 nM for CDK9 but >1 µM for CHK1 .

Q. How are pH-sensitive fluorescent probes designed using this scaffold?

Introducing pH-responsive groups (e.g., imine or hydrazone) at position 7 enables intracellular pH detection. Probes like 7-(2-phenylhydrazono) derivatives exhibit rapid response (<10 s) and high quantum yield (Φ = 0.64) via intramolecular charge transfer (ICT) modulation .

Q. Methodological Considerations

  • Data Contradictions : Conflicting biological activity data (e.g., kinase vs. PDE4 inhibition) require orthogonal assays (e.g., radioligand binding vs. enzymatic activity) to validate target engagement .
  • Reaction Optimization : DOE (Design of Experiments) protocols screen solvents, catalysts, and temperatures to maximize yields in multi-step syntheses .

Properties

IUPAC Name

pyrazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-2-6-9-7(3-1)4-5-8-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUBDHRTVYLIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181819
Record name Pyrazolo(1,5-a)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-56-6
Record name Pyrazolo(1,5-a)pyridine
Source ChemIDplus
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Record name Pyrazolo(1,5-a)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrazolo[1,5-a]pyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Pyrazolo[1,5-a]pyridine
Pyrazolo[1,5-a]pyridine
Pyrazolo[1,5-a]pyridine
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Pyrazolo[1,5-a]pyridine
Pyrazolo[1,5-a]pyridine

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